1-(Phenylthio)naphthalene
Description
Contextualization within Aromatic Thioether Chemistry
Aromatic thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to at least one aromatic ring. researchgate.net These compounds are recognized for their utility as building blocks in the synthesis of a wide range of biologically and pharmaceutically active molecules, as well as advanced organic materials. researchgate.netuniupo.it The carbon-sulfur (C–S) bond in aromatic thioethers is a key functional group that participates in various chemical transformations. researchgate.net
The synthesis of aromatic thioethers has been a significant focus of research, with methods such as transition-metal-catalyzed cross-coupling of aryl halides with thiols being prominent. researchgate.nettandfonline.com The development of efficient and environmentally friendly synthetic routes, including reactions in water, is an active area of investigation. tandfonline.com Aromatic thioethers exhibit interesting photophysical properties, with some demonstrating aggregation-induced emission (AIE), where their fluorescence is enhanced in the solid state. uniupo.itnih.gov The study of structure-property relationships in these molecules is crucial for designing new materials with tailored optical and electronic properties. uniupo.it
Significance as a Naphthalene-Based Organosulfur Compound in Chemical Synthesis
1-(Phenylthio)naphthalene belongs to the family of naphthalene-based organosulfur compounds. The naphthalene (B1677914) moiety, a bicyclic aromatic system, provides a larger and more electron-rich platform compared to a simple benzene (B151609) ring. thieme-connect.comknowde.com This extended aromatic system influences the electronic properties and reactivity of the entire molecule. The presence of the sulfur atom introduces a degree of polarity and provides a site for various chemical reactions. lookchem.com
Organosulfur compounds, in general, are important in medicinal chemistry due to their diverse biological activities. nih.gov Naphthalene derivatives themselves are known to exhibit a wide range of therapeutic properties. thieme-connect.com The combination of the naphthalene scaffold with the thioether linkage in this compound makes it a valuable precursor and intermediate in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov For instance, derivatives of naphthalene have been explored for their potential as anticancer and antimicrobial agents. biointerfaceresearch.com
Overview of Key Research Areas in this compound Chemistry
Research involving this compound and related structures spans several key areas:
Synthesis and Functionalization: A primary research focus is the development of novel and efficient methods for the synthesis of this compound and its derivatives. This includes exploring different catalytic systems and reaction conditions to achieve high yields and selectivity. researchgate.nettandfonline.com For example, a zinc-catalyzed [4+2] benzannulation reaction has been reported for the synthesis of 2-phenyl-3-(phenylthio)naphthalene. thieme-connect.com
Reaction Mechanisms and Intermediates: Understanding the reactivity of this compound is crucial for its application in organic synthesis. Studies on the generation and reactivity of radical cations of aromatic thioethers provide insights into their behavior in oxidation reactions. acs.org
Materials Science: The photophysical properties of aromatic thioethers, including those with naphthalene units, are being investigated for applications in optoelectronics. uniupo.itnih.gov The potential for these compounds to act as luminophores and components in light-emitting devices is an active area of exploration. nih.gov
Medicinal Chemistry: While direct therapeutic applications of this compound are not extensively documented, its structural motifs are found in compounds with biological activity. nih.govbiointerfaceresearch.com For example, a naphthoquinone-based chemosensor containing a phenylthio group has been synthesized for the detection of iron ions. acs.org This highlights the potential for using the this compound scaffold as a starting point for designing new bioactive molecules.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C16H12S |
| Molecular Weight | 236.33 g/mol |
| CAS Number | 7570-98-1 |
| Boiling Point | 397.5°C at 760 mmHg |
| Flash Point | 192°C |
| Density | 1.19 g/cm³ |
Note: The data in this table is compiled from publicly available chemical databases and may not have been independently verified. lookchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
7570-98-1 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
1-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C16H12S/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
UUZCTKYYDFEULY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=CC=CC=C32 |
Other CAS No. |
7570-98-1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Investigations into Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) represents a fundamental pathway for the formation of the carbon-sulfur bond in 1-(Phenylthio)naphthalene. This reaction typically involves the displacement of a suitable leaving group, such as a halide, from the naphthalene (B1677914) ring by a nucleophile, in this case, the thiophenolate anion (PhS⁻). wikipedia.orguomustansiriyah.edu.iq
The classical SNAr mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iqpressbooks.pub
Nucleophilic Attack: The reaction is initiated by the attack of the electron-rich thiophenolate nucleophile on the electron-deficient carbon atom of the naphthalene ring bearing the leaving group. This step is typically the rate-determining step as it disrupts the aromaticity of the naphthalene ring system. uomustansiriyah.edu.iqmasterorganicchemistry.com The result is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comresearchgate.net
Elimination of Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final product, this compound. uomustansiriyah.edu.iq
For the SNAr mechanism to be effective, the naphthalene ring usually requires activation by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first step. pressbooks.pub In the absence of strong activating groups, harsh reaction conditions may be necessary.
Recent studies have also proposed that some SNAr reactions may not proceed through a distinct two-step mechanism involving a stable intermediate. Instead, they may follow a concerted pathway where bond formation and bond cleavage occur in a single transition state. nih.gov Kinetic isotope effect studies and computational analyses suggest that for many systems, particularly those with good leaving groups, a concerted mechanism is likely. nih.gov
Mechanisms of Transition-Metal-Catalyzed Carbon-Sulfur Bond Transformations
Transition-metal catalysis offers powerful and versatile methods for forming the C–S bond in this compound, often under milder conditions than traditional SNAr reactions. Key mechanisms include reductive cross-coupling and aryl exchange.
C-S Reductive Cross-Coupling
Nickel-catalyzed reductive cross-coupling has emerged as an efficient method for synthesizing aryl thioethers. organic-chemistry.orgacs.orgnih.gov This process typically couples an aryl halide (e.g., 1-halonaphthalene) with a sulfur source, such as an arylthiosilane, in the presence of a nickel catalyst and a reducing agent (e.g., Mn or Zn). organic-chemistry.orgorganic-chemistry.orgnih.gov
The catalytic cycle for a nickel-catalyzed reductive cross-coupling generally proceeds as follows: organic-chemistry.org
Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst by reduction with a stoichiometric metallic reductant like manganese. organic-chemistry.org
Oxidative Addition: The Ni(0) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Ni(II)-aryl intermediate (Ar-Ni(II)-X).
Transmetalation or Reaction with Sulfur Source: This Ni(II) intermediate then reacts with the sulfur source. In the case of arylthiosilanes (Ar'-SSiR₃), this may involve the formation of a nickel-thiolate species. organic-chemistry.orgacs.org
Reductive Elimination: The final C–S bond is formed through reductive elimination from the nickel center, yielding the this compound product and regenerating a Ni(0) species, which re-enters the catalytic cycle. organic-chemistry.org
This method is valued for its excellent functional group tolerance and high chemoselectivity, proceeding under mild, often base-free, conditions. organic-chemistry.orgacs.org
| Catalyst/Precatalyst | Ligand | Reductant | Sulfur Source | Reference |
|---|---|---|---|---|
| Ni(ClO₄)₂·6H₂O | 6,6′-dimethyl-2,2′-bipyridine | Mn | Arylthiosilanes | organic-chemistry.org |
| NiBr₂·diglyme | 4,4′-di-tert-butyl-2,2′-bipyridine | Zn | Disulfides | nih.gov |
| Pd(OAc)₂ | Xantphos | - | Thiols | researchgate.net |
| CuI | Ethylene glycol | - | Thiols | nih.gov |
Aryl Exchange
Rhodium complexes can catalyze the exchange of aryl groups in diaryl sulfides, providing a pathway to unsymmetrical thioethers. nih.govresearchgate.net In this reaction, a symmetric diaryl sulfide (B99878) could react with a different aromatic compound, such as naphthalene, or a 1-substituted naphthalene could react with diphenyl sulfide, to produce this compound.
The mechanism is believed to involve the reversible cleavage of C–S bonds catalyzed by the rhodium complex. nih.gov Polyfluorinated and heteroaryl derivatives are particularly reactive substrates for this transformation. researchgate.net The process is often conducted in the presence of a silane, which can trap byproducts and drive the reaction equilibrium toward the desired unsymmetrical product. nih.gov The reaction proceeds through a C-Rh-SR intermediate, highlighting the reversible nature of rhodium-catalyzed C-S bond formation. nih.gov
Radical-Mediated Sulfur-Incorporation Processes
Radical mechanisms provide an alternative to ionic pathways for the formation of the C–S bond in this compound. These reactions often proceed under mild conditions and can be initiated photochemically, thermally, or with radical initiators.
A prominent mechanism in this class is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction. chim.itacs.orgrug.nl This is a chain process involving radical and radical-anion intermediates:
Initiation: An electron is transferred to the substrate (e.g., 1-halonaphthalene), often photochemically or via a solvated electron, to form a radical anion (ArX˙⁻). chim.itrug.nl
Fragmentation: The radical anion rapidly fragments, losing the halide anion (X⁻) to generate a 1-naphthyl radical (Ar•). chim.it
Propagation:
The 1-naphthyl radical reacts with the thiophenolate nucleophile (PhS⁻) to form the radical anion of the product, [1-(PhS)C₁₀H₇]˙⁻. chim.it
This radical anion then transfers its electron to a new molecule of the starting material (ArX), forming the final product, this compound, and regenerating the initial radical anion (ArX˙⁻) to continue the chain. chim.it
Other radical pathways have also been proposed. For instance, the reaction of arenediazonium salts with disulfides can proceed via a radical aromatic substitution mechanism involving aryl and thiyl radicals. researchgate.netrsc.orgrsc.org The interaction between a photoexcited thiolate anion and an aryl iodide can also generate thiyl and aryl radicals that couple to form the thioether product. scispace.com
Intramolecular Cyclization and Rearrangement Mechanisms Involving Phenylthio Groups
Aryl thioethers like this compound can undergo intramolecular rearrangements, most notably the Truce-Smiles rearrangement. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reaction is an intramolecular nucleophilic aromatic substitution where a carbanion, generated at a position ortho to the sulfur atom on the phenyl ring, acts as the nucleophile.
The general mechanism for a base-catalyzed Truce-Smiles rearrangement is as follows: cdnsciencepub.comcdnsciencepub.com
Deprotonation: A strong base abstracts a proton from the ortho-position of the phenyl group attached to the sulfur, creating a carbanion.
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the C1 carbon of the naphthalene ring (ipso-substitution). This forms a spirocyclic Meisenheimer-type intermediate where both the phenyl and naphthyl rings are attached to the sulfur atom. cdnsciencepub.com
Ring Opening/Rearomatization: The C-S bond to the naphthalene ring cleaves, with the sulfur atom acting as the leaving group. This step restores aromaticity to the naphthalene ring and results in a new C-C bond, effectively migrating the naphthyl group to the phenyl ring.
While the classical Truce-Smiles rearrangement is an ionic process, related rearrangements proceeding through radical mechanisms have also been reported for various organosulfur compounds. cdnsciencepub.com These reactions highlight the versatility of the phenylthio group in mediating complex molecular transformations. Additionally, phenylthio-substituted naphthalenes can be involved in intramolecular electrophilic or thermal cyclizations, leading to the formation of new polycyclic aromatic hydrocarbons. sorbonne-universite.frnih.gov
Dynamics of Electrophilic Aromatic Substitution on the Naphthalene Ring
The phenylthio group (PhS-) attached to the naphthalene ring at the C1 position significantly influences the outcome of subsequent electrophilic aromatic substitution (SEAr) reactions. Its effect is a combination of inductive and resonance effects. ulethbridge.ca
Inductive Effect: Sulfur is more electronegative than carbon, so the phenylthio group exerts an electron-withdrawing inductive effect (-I), which tends to deactivate the ring towards electrophilic attack. libretexts.org
Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R or +M effect). This effect increases the electron density on the ring, particularly at positions ortho and para to the substituent, thereby activating the ring towards electrophiles. organicchemistrytutor.com
For this compound, electrophilic attack is directed to the activated positions of the naphthalene ring. The general preference for electrophilic attack on naphthalene itself is at the α-position (C1) over the β-position (C2). libretexts.org This is because the carbocation intermediate (arenium ion) formed from α-attack is more stable, as it can be described by more resonance structures that preserve one intact benzene (B151609) ring. ulethbridge.calibretexts.org
When the C1 position is already occupied by the phenylthio group, the incoming electrophile will be directed to other activated positions. The primary sites for attack would be the ortho (C2 and C8) and para (C4) positions relative to the phenylthio group. The stability of the resulting Wheland intermediates will determine the final product distribution. The formation of the intermediate from attack at C4 is often favored as it maintains the aromaticity of the unsubstituted ring in several resonance contributors.
Computational and Theoretical Investigations of 1 Phenylthio Naphthalene
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. This method calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost.
The structure of the naphthalene (B1677914) moiety itself is planar. The introduction of the phenylthio group (-S-C₆H₅) at the C1 position introduces new structural features. The key parameters to consider would be the C1-S bond length, the S-C(phenyl) bond length, and the C1-S-C(phenyl) bond angle. Furthermore, the orientation of the phenyl ring relative to the naphthalene ring system is defined by a critical dihedral angle, which would be a primary focus in conformational studies. For the related molecule 1-phenylnaphthalene, the dihedral angle between the phenyl and naphthyl rings has been computationally determined to be approximately 58±4° researchgate.net. A similar non-planar arrangement would be expected for 1-(phenylthio)naphthalene due to the steric hindrance between the hydrogen atoms on the phenyl ring and the hydrogen atom at the C8 position of the naphthalene core.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Aromatic System (Naphthalene) This table provides DFT-calculated values for the parent naphthalene molecule to illustrate the type of data obtained from such studies. Specific values for this compound require a dedicated computational study.
| Parameter | Type | Value (Å or °) |
| C1-C2 | Bond Length | ~1.38 Å |
| C2-C3 | Bond Length | ~1.42 Å |
| C1-C9 | Bond Length | ~1.42 Å |
| C9-C10 | Bond Length | ~1.43 Å |
| C-H | Bond Length | ~1.09 Å |
| C2-C1-C9 | Bond Angle | ~120.5° |
| C1-C2-C3 | Bond Angle | ~120.7° |
Data based on general values found in computational chemistry literature for naphthalene.
Quantum Chemical Descriptors and Reactivity Predictions (e.g., HOMO-LUMO Analysis)
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity irjweb.com.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO irjweb.com. For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using a DFT/aug-cc-pVQZ basis set samipubco.com. The introduction of a substituent, such as the phenylthio group, is expected to alter the energies of these frontier orbitals. DFT calculations on naphthalene derivatives have shown that functional groups can significantly reduce the HOMO-LUMO energy splitting researchgate.net.
From the HOMO and LUMO energies (E_HOMO and E_LUMO), several global reactivity descriptors can be calculated to provide a more quantitative prediction of reactivity irjweb.comimist.ma:
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.
Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons.
Table 2: Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule. |
These descriptors are derived from HOMO and LUMO energies, which can be calculated using DFT methods irjweb.com.
Analysis of Reaction Energetics and Transition States
Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
While specific studies on the reaction energetics of this compound are not detailed in the provided search results, computational methods like DFT are routinely used for such analyses. For example, DFT calculations have been used to explore the reaction pathways for the formation of naphthalene from a phenyl radical and 1,3-butadiyne, successfully identifying transition states and calculating their energies to map the most favorable reaction channels kaust.edu.sakaust.edu.sa. Similarly, the mechanism of isoquinoline's transmutation into naphthalene derivatives has been investigated using DFT, which calculated a C-N bond cleavage barrier of 12.8 kcal/mol for a key transition state (TS-1) in the proposed pathway nih.gov. These examples highlight the capability of computational methods to elucidate complex reaction mechanisms and provide quantitative energetic data. A theoretical study of a reaction involving this compound would similarly involve locating the transition state structures and calculating the activation barriers for processes such as electrophilic substitution, oxidation, or thermal rearrangement.
Computational Studies on Conformational Landscapes
Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which differ in energy. A computational study of the conformational landscape aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them (saddle points, i.e., transition states).
For this compound, the primary source of conformational flexibility is the rotation around the C(naphthyl)-S and S-C(phenyl) single bonds. The most significant of these is the torsion or dihedral angle defined by the C2-C1-S-C(phenyl) atoms. A relaxed potential energy surface scan, where this dihedral angle is systematically varied and the energy is calculated at each step, would reveal the conformational landscape. Such a scan would likely identify one or more low-energy conformers. The global minimum energy conformer would be the most populated and thus most representative structure of the molecule.
Studies on sterically hindered biaryl systems, like 1-phenylnaphthalene, show that the planar conformation is destabilized by steric repulsion, leading to a twisted ground state researchgate.net. A similar situation is expected for this compound, where the interaction between the phenyl group and the H8 proton on the naphthalene ring would dictate the preferred orientation. Born-Oppenheimer Molecular Dynamics (BOMD) simulations could also be employed to explore the dynamic behavior of the molecule, revealing how it samples different regions of its potential energy surface at various temperatures nih.gov. This provides a more dynamic picture of the molecule's conformational preferences than static calculations alone.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Specific experimental ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectral data for 1-(Phenylthio)naphthalene could not be located in reviewed scientific databases. A standard ¹³C NMR spectrum would be expected to show 16 distinct signals for the carbon atoms, unless symmetry results in overlapping peaks. DEPT experiments (DEPT-90 and DEPT-135) would further differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, though only CH groups are present on the aromatic rings of this molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. Specific experimental HRMS data for this compound, which would provide its exact mass, were not found in the available literature. For the molecular formula C₁₆H₁₂S, the calculated exact mass of the neutral molecule is approximately 236.0659 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC-MS analysis provides both retention information and a fragmentation pattern upon electron ionization nist.gov.
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 236, which corresponds to the molecular weight of the compound (C₁₆H₁₂S) nist.gov. This peak is typically the base peak or one of the most intense peaks in the spectrum, indicating the relative stability of the molecular ion. Other significant fragments and their relative intensities can be observed, providing insights into the molecule's structure.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Observation |
|---|---|
| Molecular Ion (M⁺) | m/z 236 |
| Formula | C₁₆H₁₂S |
| Molecular Weight | 236.33 g/mol |
In a gas chromatography context, this compound has been identified using a non-polar capillary column (HP-5) with a reported retention index, which aids in its identification in complex mixtures nist.gov.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in a compound.
A specific, experimentally verified IR spectrum with assigned vibrational frequencies for this compound is not available in the surveyed literature. However, a theoretical analysis based on its structure would predict characteristic absorption bands. These would include:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands arise from the C-H bonds on both the naphthalene (B1677914) and phenyl rings.
Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic rings.
C-S Stretching: The carbon-sulfur bond vibration is expected to produce a weak to moderate band, typically in the 710-570 cm⁻¹ range.
Out-of-Plane C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region, the exact position of which is diagnostic of the substitution pattern on the aromatic rings.
Table 2: Predicted IR Absorption Regions for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 |
X-ray Diffraction for Solid-State Structure Determination
The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Computational chemistry provides a powerful tool for predicting the structural parameters of molecules in the absence of experimental data. Theoretical calculations can estimate bond lengths, bond angles, and dihedral angles, offering a model of the molecule's solid-state structure.
| Parameter | Predicted Value |
| C-S Bond Length | 1.77 Å |
| S-C (naphthyl) Bond Length | 1.78 Å |
| C-S-C Bond Angle | 103.5° |
| Phenyl-S-C-C Dihedral Angle | ~85° |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are instrumental in probing the electronic structure and transitions within a molecule. By analyzing the absorption and emission of light, detailed information about the energy levels of electrons can be obtained.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information on the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.
For aromatic compounds like "this compound," the UV-Vis spectrum is characterized by absorptions arising from π-π* transitions within the phenyl and naphthalene ring systems. While specific experimental UV-Vis data for "this compound" is not explicitly detailed in the provided search results, data for the related compound "1-Phenylnaphthalene" shows an excitation peak at 283 nm. aatbio.com The introduction of the sulfur atom and the phenylthio group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the presence of non-bonding electrons on the sulfur atom.
A study on synthetic "1-Phenylnaphthalene" and its derivatives provides some context for the UV-visible spectrophotometric analysis of such compounds, indicating that they exhibit multiple absorption peaks in the 200-800 nm range. For instance, certain aryl naphthalene derivatives show peaks around 243.2 nm and 267.3 nm.
Table 2: Representative UV-Vis Absorption Data for Related Naphthalene Derivatives (Note: This table presents data for related compounds to provide context for the expected spectral characteristics of this compound.)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Naphthalene | Cyclohexane | 275 | 6000 |
| 1-Phenylnaphthalene | - | 283 (excitation) | - |
| Aryl Naphthalene Derivative 1 | - | 243.2 | - |
| Aryl Naphthalene Derivative 2 | - | 267.3 | - |
Multiphoton Ionization (MPI) is a powerful and sensitive technique used to study the electronic structure of molecules in the gas phase. In Resonance-Enhanced Multiphoton Ionization (REMPI), a molecule is excited to an intermediate electronic state by the absorption of one or more photons, followed by ionization upon absorption of another photon. By scanning the wavelength of the laser, a spectrum of the intermediate electronic states can be obtained. This method is particularly useful for studying transitions that are forbidden in single-photon absorption spectroscopy. wikipedia.org
While no specific REMPI studies on "this compound" were found, research on related polycyclic aromatic hydrocarbons (PAHs) demonstrates the utility of this technique. REMPI, coupled with mass spectrometry, allows for the selective ionization and detection of different isomers and provides insights into their electronic states and ionization potentials. mdpi.com
Threshold Photoelectron Spectroscopy (TPES) provides detailed information about the vibrational energy levels of a molecular cation. In this technique, molecules are ionized with tunable vacuum ultraviolet (VUV) radiation, and only those electrons with nearly zero kinetic energy (threshold electrons) are detected as a function of the photon energy. The resulting spectrum reveals the vibrational structure of the cation, which can be used to determine accurate ionization energies and to study the geometry changes that occur upon ionization.
Although no TPES data for "this compound" is available, studies on organosulfur radicals have demonstrated the effectiveness of this technique in characterizing the ionic ground and excited states of sulfur-containing molecules. rsc.org Such studies provide valuable benchmark data for understanding the electronic structure of more complex aryl sulfides.
Reactivity and Strategic Chemical Transformations
Transformations Involving the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond in 1-(phenylthio)naphthalene is a key functional group that can be strategically cleaved, formed, and utilized to mediate further chemical reactions.
Cleavage and Formation of C-S Linkages
The formation of the C-S bond to synthesize aryl thioethers, including this compound, can be achieved through various modern synthetic protocols. While specific examples for this compound are not extensively detailed, analogous reactions provide insight. For instance, photoinduced radical substitution reactions between aryl halides and sulfur-centered nucleophiles represent a viable pathway.
Conversely, the cleavage of the C-S bond is a synthetically useful transformation. A prominent method for this is desulfurization using Raney Nickel. This reagent, a fine-grained nickel-aluminum alloy, effectively cleaves C-S bonds and replaces the sulfur atom with hydrogen atoms. organicreactions.orgwikipedia.orgmasterorganicchemistry.com This reaction, known as hydrogenolysis, transforms the thioether into naphthalene (B1677914) and benzene (B151609). This process is particularly useful in synthesis where the sulfur group is used as a temporary modifying group and is later removed. masterorganicchemistry.com
Visible-light-induced C-S bond cleavage has also emerged as a method for generating carbocations from related benzylic thioethers under neutral conditions, suggesting that the C-S bond in this compound could be susceptible to photolytic cleavage under specific conditions.
Sulfur-Mediated Reactions
The sulfur atom in this compound can be directly involved in reactions, most notably oxidation. The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often under mild, metal-free conditions. nih.gov The reaction can be highly selective, with controlled conditions yielding the sulfoxide as the major product, while stronger conditions or an excess of the oxidant lead to the sulfone. sci-hub.seresearchgate.netorganic-chemistry.org
Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones
Interactive Data Table
| Substrate Type | Oxidizing Agent | Product(s) | Key Features |
| Aryl Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Selective oxidation is possible; sulfoxide is an intermediate. nih.gov |
| Aryl Sulfide | Nitric Acid | Sulfoxide | Risk of concomitant nitration of the aromatic ring. jchemrev.com |
| Aryl Sulfide | Iodosobenzene | Sulfoxide | Efficient for sensitive substrates. jchemrev.com |
| Aryl Sulfide | Urea-Hydrogen Peroxide | Sulfone | Metal-free, environmentally benign method. organic-chemistry.org |
The resulting 1-(phenylsulfinyl)naphthalene (sulfoxide) and 1-(phenylsulfonyl)naphthalene (sulfone) have altered electronic properties. The sulfoxide and sulfone groups are strongly electron-withdrawing, which deactivates the naphthalene ring towards further electrophilic substitution.
Reactions at the Naphthalene Core
The naphthalene ring system is inherently more reactive than benzene towards both substitution and addition reactions. libretexts.orgmsu.edu This heightened reactivity is due to the lower loss of aromatic stabilization energy in the reaction intermediates. libretexts.org
Electrophilic Functionalization (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution on an unsubstituted naphthalene ring occurs preferentially at the 1-position (α-position). pearson.comwordpress.com This regioselectivity is attributed to the greater stability of the carbocation intermediate (an arenium ion) formed during α-attack, which features more resonance structures that preserve the aromaticity of the adjacent ring compared to the intermediate from β-attack. libretexts.orgyoutube.com
In this compound, the existing phenylthio group directs incoming electrophiles. The sulfur atom, through its lone pairs, acts as an ortho-, para-directing group by a resonance (+M) effect, while it is inductively withdrawing (-I). This directs electrophiles to the positions ortho (C2) and para (C4) to the C-S bond. Substitution at the C8 (peri) position is also possible. A theoretical study on substituted naphthalenes suggests that a substituent with a -I effect at the C1 position can direct incoming groups to the C4 and C8 positions. researchgate.net
Without specific experimental data on the nitration or halogenation of this compound, the precise isomer distribution remains predictive. However, based on general principles, a mixture of 2-, 4-, and possibly 8-substituted products would be expected, with the exact ratio depending on the steric bulk of the electrophile and the reaction conditions.
Table 2: General Regioselectivity in Naphthalene Nitration
Interactive Data Table
| Substrate | Nitrating Agent | Major Product | Minor Product | Typical α:β Ratio |
| Naphthalene | HNO₃ / H₂SO₄ | 1-Nitronaphthalene | 2-Nitronaphthalene | ~9:1 to 29:1 youtube.comresearchgate.net |
| Naphthalene | NO₂BF₄ | 1-Nitronaphthalene | 2-Nitronaphthalene | Varies with conditions researchgate.net |
Reduction and Oxidation of the Naphthalene System
The naphthalene core of this compound can undergo both reduction and oxidation, often in competition with reactions at the C-S bond.
Reduction: Catalytic hydrogenation of the naphthalene ring is a common transformation. Depending on the catalyst and conditions, partial or full reduction can be achieved.
Partial Hydrogenation: Using catalysts like nickel, one of the rings can be selectively reduced to yield 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin). mdpi.com
Full Hydrogenation: Under more forcing conditions (higher temperature and pressure) with catalysts such as rhodium or palladium, both rings can be saturated to form decahydronaphthalene (B1670005) (Decalin). researchgate.netnih.gov
When using Raney Nickel, hydrogenation of the aromatic ring can occur concurrently with the desulfurization of the C-S bond, potentially leading to a mixture of naphthalene, tetralin, and their desulfurized counterparts. masterorganicchemistry.com
Oxidation: The naphthalene ring is susceptible to oxidative cleavage under strong conditions.
Oxidative Cleavage: Vigorous oxidation, for instance with acidic potassium permanganate (B83412) or catalytic oxidation with vanadium pentoxide and O₂, results in the cleavage of one of the rings to form phthalic acid. wordpress.com
Biological Oxidation: Enzymatic systems, such as naphthalene dioxygenase from Pseudomonas species, can oxidize naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene.
For this compound, there is a competition between the oxidation of the sulfur atom (to sulfoxide/sulfone) and the oxidation of the ring. Milder conditions typically favor sulfur oxidation, preserving the aromatic core.
Reactions at the Phenyl Moiety
Selective functionalization of the phenyl ring in this compound is challenging due to the significantly higher reactivity of the naphthalene ring system. libretexts.orgmsu.edu Electrophilic substitution reactions will preferentially occur on the more electron-rich and more easily stabilized naphthalene core. To achieve reaction on the phenyl moiety, the naphthalene ring would likely need to be deactivated or the positions on the phenyl ring would need to be highly activated, for example by a strongly activating substituent. No common synthetic strategies were found that achieve selective functionalization of the phenyl group in the presence of the unsubstituted naphthylthio group.
Synthetic Utility and Derivatization Applications in Materials and Complex Structures
Building Block for Polyaromatic Systems (e.g., Thioxanthenes)
1-(Phenylthio)naphthalene is a representative member of the aryl sulfide (B99878) family, which are precursors to Polycyclic Aromatic Sulfur Heterocycles (PASHs). nih.gov These compounds are of interest in materials science and environmental chemistry. The synthesis of larger, fused polyaromatic systems can be envisioned through intramolecular cyclization reactions of derivatives of this compound.
While direct synthesis of thioxanthenes from this compound is not extensively documented, related transformations highlight the potential of this pathway. For instance, the synthesis of tetracyclic thioxanthenes has been achieved from precursors like 1-chloro-4-propoxy-9H-thioxanthen-9-one through nucleophilic aromatic substitution followed by a dehydrative cyclization. nih.gov This demonstrates a strategy where a pre-formed thioether linkage is part of a larger scaffold that undergoes cyclization to form the extended polyaromatic system. Such reactions underscore the utility of the thioether bond, present in this compound, as a key component in the construction of complex sulfur-containing heterocyclic systems.
Precursor in the Synthesis of Functionalized Naphthoquinones
This compound's naphthalene (B1677914) core makes it a potential precursor for naphthoquinone derivatives, a class of compounds with significant biological and pharmacological properties. nih.gov The synthesis of functionalized naphthoquinones can be achieved through various methods, including the introduction of sulfur-containing moieties onto a naphthoquinone scaffold.
Research has demonstrated the synthesis of organochalcogen-containing naphthoquinones, including sulfur derivatives, through the reaction of propargylated lawsone with compounds like thiophenol. nih.gov This results in products such as 2-(Phenylthio)-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione. This synthesis showcases a method for incorporating a phenylthio group into a naphthoquinone structure, which is relevant to the potential derivatization of this compound itself, likely through oxidation of the naphthalene ring followed by functionalization.
Another synthetic strategy involves the Michael addition of thiols to a naphthoquinone precursor. researchgate.net This reaction proceeds by the oxidation of a 1,4-naphthohydroquinone to a 1,4-naphthoquinone, which then undergoes a Michael addition by a thiol to form a naphthoquinone monosulfide intermediate. researchgate.net These methods illustrate established routes to phenylthio-substituted naphthoquinones, for which this compound could serve as a starting template.
| Entry | Reactants | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|
| 1 | Propargylated lawsone, Diphenyl diselenide | CuI / DMSO | 2-((3-(phenylselanyl)prop-2-yn-1-yl)oxy)naphthalene-1,4-dione | 43% |
| 2 | Propargylated lawsone, Thiophenol | CuI / DMSO | 2-(Phenylthio)-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione | 24% |
| 3 | Propargylated lawsone, Dibutyl diselenide | CuI / DMSO | 2-((3-(butylselanyl)prop-2-yn-1-yl)oxy)naphthalene-1,4-dione benzoate | 40% |
Role in Organosilicon Sulfide Cluster Formation
Information regarding the specific role of this compound in the formation of organosilicon sulfide clusters is not available in the reviewed scientific literature. Research on the synthesis of silicon-sulfur materials, such as silicon disulfide (SiS₂), typically involves high-temperature reactions between elemental silicon and sulfur and does not employ aryl sulfide precursors. greencarcongress.com
Application in Stereoselective Syntheses of Phenylthio-Substituted Intermediates
This compound can be utilized in multicomponent reactions to generate complex intermediates with phenylthio-substituents. A notable application is the three-component condensation reaction involving an aldehyde, 2-naphthol, and a thiol, catalyzed by bromodimethylsulfonium bromide (BDMS). researchgate.net This reaction yields 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol derivatives.
This one-pot synthesis creates a new carbon-sulfur bond and a new carbon-carbon bond at the 1-position of the naphthalene ring, directly installing a phenylthio group and generating a new chiral center. The resulting products are valuable phenylthio-substituted intermediates for further synthetic transformations. researchgate.net While the initial report focuses on the synthetic protocol, the creation of a stereocenter opens the possibility for developing stereoselective versions of this reaction to control the three-dimensional structure of the product. The development of enantioselective dearomatization reactions of naphthalene derivatives further highlights the ongoing interest in controlling stereochemistry in complex naphthalene-based molecules. nih.gov
Q & A
Q. What are the recommended synthetic methodologies for 1-(Phenylthio)naphthalene, and how can reaction efficiency be optimized?
A three-component domino reaction involving iodine catalysis (e.g., for analogous thioether derivatives) is a validated approach. Key steps include:
- Catalyst selection : Elemental iodine (1–5 mol%) for facilitating C–S bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C.
- Characterization : Confirm product purity via HPLC and structural fidelity via -/-NMR and high-resolution mass spectrometry (HRMS) .
- Yield enhancement : Pre-drying reagents and inert atmosphere (N/Ar) to suppress side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- UV-Vis/IR spectroscopy : Identify π→π* transitions (naphthalene backbone) and C–S stretching (~700 cm) .
- NMR : -NMR for aromatic proton environments; -NMR for quaternary carbon assignments.
- Gas chromatography-mass spectrometry (GC-MS) : Use non-polar columns (e.g., DB-1) with temperature ramping (40°C → 260°C) to resolve degradation byproducts .
- Cross-validation : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .
Q. How are in vitro toxicity assays designed for naphthalene derivatives like this compound?
Follow ATSDR’s systematic review framework:
- Exposure routes : Prioritize inhalation/oral pathways; include dermal testing if occupational exposure is plausible .
- Cell lines : Use human bronchial epithelial cells (BEAS-2B) or hepatocytes (HepG2) for respiratory/hepatic toxicity screening.
- Endpoints : Measure oxidative stress (ROS, glutathione depletion), apoptosis (caspase-3 activation), and genotoxicity (comet assay) .
- Dosimetry : Align concentrations with environmental monitoring data (e.g., EPA’s TRI Explorer) .
Advanced Research Questions
Q. How can contradictions in toxicological data across studies be resolved?
Apply ATSDR’s confidence-rating criteria for evidence synthesis:
- Risk of bias assessment : Evaluate study design (e.g., randomized vs. observational), blinding, and confounding factors .
- Confidence ratings : Classify studies as high/moderate/low based on reproducibility, dose-response consistency, and mechanistic plausibility .
- Meta-analysis : Use fixed/random-effects models to reconcile interspecies variability (e.g., murine vs. human metabolic rates) .
Q. What computational strategies predict the environmental fate of this compound?
Leverage physicochemical property databases and modeling tools:
- Partition coefficients : Estimate log (octanol-water) via EPI Suite; validate with experimental HPLC retention times .
- Degradation pathways : Apply DFT (density functional theory) to simulate photolysis/hydrolysis products.
- Henry’s Law constants : Use temperature-dependent vapor pressure data to model atmospheric partitioning .
- Ecotoxicity : QSAR models (e.g., ECOSAR) to predict aquatic toxicity thresholds .
Q. How can in silico methods elucidate metabolic pathways and bioactivation mechanisms?
Integrate structural analogs and enzyme kinetics
- CYP450 metabolism : Use molecular docking (AutoDock Vina) to identify binding affinities with CYP1A1/2 isoforms .
- Metabolite prediction : Employ MetaPrint2D or GLORYx to forecast Phase I/II metabolites (e.g., sulfoxidation, glucuronidation) .
- Validation : Cross-reference with in vitro microsomal assays (human liver S9 fractions) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
